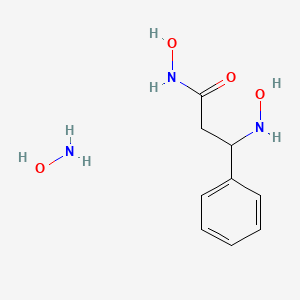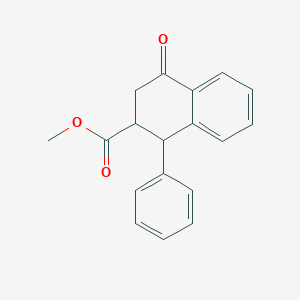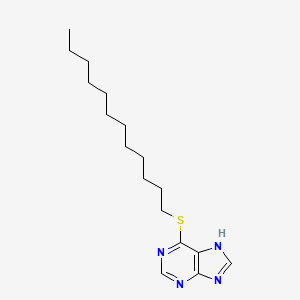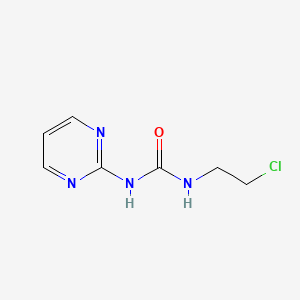
Dipropoxymethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropoxymethylbenzene is an organic compound with the molecular formula C13H20O2. It is characterized by a benzene ring substituted with two propoxy groups and one methyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a fixed-bed reactor where benzene and propyl halides are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dipropoxymethylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the propoxy groups to propyl groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Propyl-substituted benzene.
Substitution: Nitro, sulfonyl, or halogen-substituted this compound.
Aplicaciones Científicas De Investigación
Dipropoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dipropoxymethylbenzene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Propylbenzene: Lacks the additional propoxy groups, making it less reactive in certain chemical reactions.
Methoxybenzene: Contains methoxy groups instead of propoxy groups, leading to different chemical properties and reactivity.
Ethylbenzene: Similar structure but with ethyl groups, resulting in different physical and chemical properties.
Uniqueness
Dipropoxymethylbenzene’s unique combination of propoxy and methyl groups provides it with distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced solubility in organic solvents.
Propiedades
Número CAS |
13704-53-5 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
dipropoxymethylbenzene |
InChI |
InChI=1S/C13H20O2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clave InChI |
XMWNZIXDZWUYTK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C1=CC=CC=C1)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)

![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)



![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)


![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)

![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)

